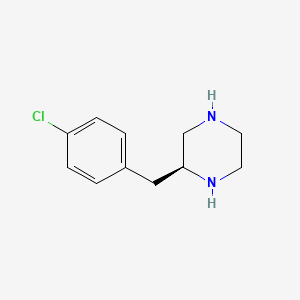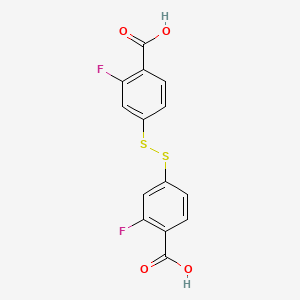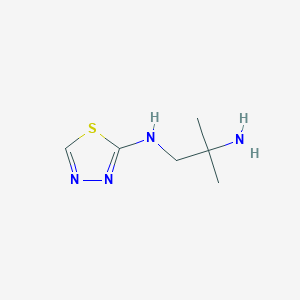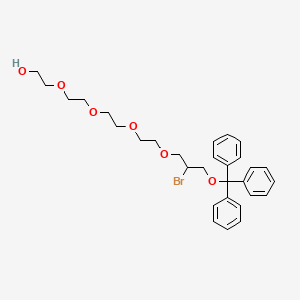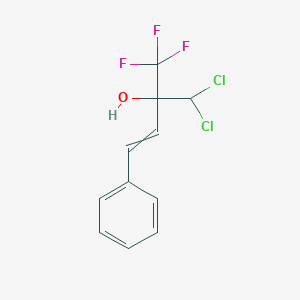![molecular formula C23H37NO2 B14237033 N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide CAS No. 623174-84-5](/img/structure/B14237033.png)
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is a chemical compound characterized by the presence of a furan ring attached to an octadecadienamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide typically involves the reaction of furan-3-ylmethanol with octadeca-9,12-dienoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The double bonds in the octadecadienamide chain can be reduced to form saturated amides.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Saturated amides.
Substitution: Nitrated or halogenated furan derivatives.
Aplicaciones Científicas De Investigación
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The furan ring and the amide linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Furan-2-yl)methyl]octadeca-9,12-dienamide
- N-[(Thiophen-3-yl)methyl]octadeca-9,12-dienamide
- N-[(Pyridin-3-yl)methyl]octadeca-9,12-dienamide
Uniqueness
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is unique due to the specific positioning of the furan ring and the double bonds in the octadecadienamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
623174-84-5 |
|---|---|
Fórmula molecular |
C23H37NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N-(furan-3-ylmethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)24-20-22-18-19-26-21-22/h6-7,9-10,18-19,21H,2-5,8,11-17,20H2,1H3,(H,24,25) |
Clave InChI |
ASPAACGSEFTRSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
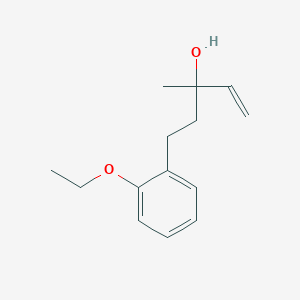
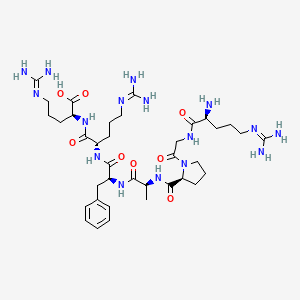
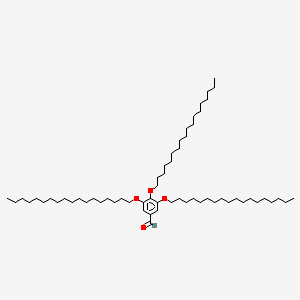
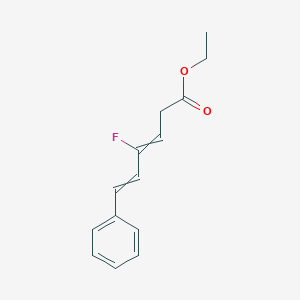
![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
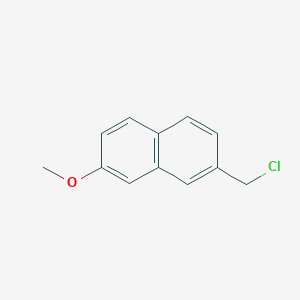
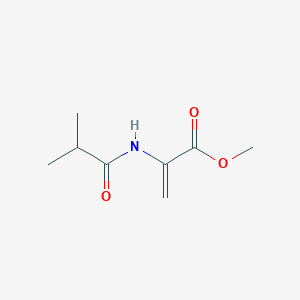
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
